N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. The compound is classified under organic compounds and specifically falls into the category of heterocycles, which are compounds containing rings with at least one atom that is not carbon.
The compound belongs to the class of organic compounds known as imidazo[1,5-a]pyrazines and is characterized by its heterocyclic structure. It is identified by its IUPAC name and has various identifiers including a CAS number, which is essential for cataloging in chemical databases.
The synthesis of N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific methods may vary based on the desired purity and yield of the final product.
The molecular structure of N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can be represented using various structural formulas such as SMILES and InChI formats:
CC1=CC=CC(C)=C1NC1=NC=C(N2C=NC=C12)C1=CC=CC=C1InChI=1S/C20H18N4/c1-14-7-6-8-15(2)19(14)23-20-18-11-21-13-24(18)17(12-22-20)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,22,23)The molecular formula is with a molecular weight of approximately 314.3837 g/mol. The compound's unique structure features multiple rings and functional groups that contribute to its chemical behavior.
N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-y}acetamide can undergo various chemical reactions typical for amides and heterocycles:
The reaction pathways depend on the functional groups present and the conditions applied (temperature, solvent choice). Mechanistic studies may involve kinetic analysis to understand the reaction rates.
The mechanism of action for N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-y}acetamide may involve interactions at a molecular level with biological targets such as enzymes or receptors:
Experimental studies are required to elucidate the exact mechanisms through techniques such as X-ray crystallography or NMR spectroscopy to observe binding interactions.
N-(2,5-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-y}acetamide is expected to exhibit specific physical properties such as:
This compound's reactivity profile includes stability under standard conditions but may be sensitive to extreme pH or temperature changes.
N-(2,5-dimethylphenyl)-2-{6-oxo-8-oza...acetamide has potential applications in various fields:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: